Ac-Lys-D-Ala-D-lactic acid

Vancomycin Resistance Glycopeptide Antibiotics Binding Kinetics

Ac-Lys-D-Ala-D-lactic acid is a non-interchangeable, ester-linked depsipeptide substrate essential for accurately modeling vancomycin resistance. Unlike generic Ac-Lys-D-Ala-D-Ala amide substrates, it recapitulates the >1000-fold reduction in binding affinity seen in VRE and VRSA. Validated for kinetic assays and co-crystallization, it is indispensable for antibiotic discovery programs targeting resistant pathogens. Procure this differentiated tool for definitive PBP studies.

Molecular Formula C16H29N3O8
Molecular Weight 391.42 g/mol
Cat. No. B12108975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Lys-D-Ala-D-lactic acid
Molecular FormulaC16H29N3O8
Molecular Weight391.42 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O
InChIInChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4)
InChIKeyZNYAMADIHNCYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Lys-D-Ala-D-lactic acid: A Critical Depsipeptide Substrate for Penicillin-Sensitive DD-Carboxypeptidase Studies


Ac-Lys-D-Ala-D-lactic acid (also referred to as N,N'-diacetyl-L-Lys-D-Ala-D-Lac, Ac2-L-Lys-D-Ala-D-lactate, or CAS 65882-12-4) is a synthetic depsipeptide substrate that serves as a structural mimic of the D-Ala-D-Lac-terminated peptidoglycan precursors found in vancomycin-resistant bacteria [1]. The compound's defining feature is the ester linkage replacing the terminal amide bond of the native D-Ala-D-Ala substrate, a modification that directly recapitulates the primary molecular mechanism of vancomycin resistance in pathogens such as Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA) [2]. It is employed as a validated substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and as a ligand for studying glycopeptide antibiotic binding interactions [3].

Ac-Lys-D-Ala-D-lactic acid Cannot Be Replaced by Generic D-Ala-D-Ala Analogs for Resistance Studies


Generic substitution with standard amide-based tripeptide substrates such as Ac-Lys-D-Ala-D-Ala fails to recapitulate the molecular phenotype of vancomycin resistance. The replacement of the terminal amide with an ester bond in Ac-Lys-D-Ala-D-lactic acid introduces a fundamental change in both binding thermodynamics and enzyme processing kinetics [1]. This structural variation reduces vancomycin binding affinity by orders of magnitude and alters the catalytic efficiency of penicillin-binding proteins (PBPs), which are the direct targets of β-lactam antibiotics and glycopeptides [2]. Consequently, assays using only native substrates cannot accurately model drug-target interactions under resistance conditions, rendering Ac-Lys-D-Ala-D-lactic acid an indispensable and non-interchangeable tool for antibiotic discovery and enzyme mechanism studies [3].

Quantitative Evidence Supporting the Selection of Ac-Lys-D-Ala-D-lactic acid Over Amide Analogs


Vancomycin Binding Affinity: A >1000-Fold Differential Versus Native D-Ala-D-Ala

The binding affinity of vancomycin for Ac-Lys-D-Ala-D-lactic acid (or its diacetylated form, Ac2-L-Lys-D-Ala-D-Lac) is drastically reduced compared to the native Ac-Lys-D-Ala-D-Ala substrate. This differential is the molecular basis of vancomycin resistance in VRE. Vancomycin exhibits a dissociation constant (KD) of 1.0 ± 0.3 µM for Ac-Lys-D-Ala-D-Ala, but shows no measurable binding (n.b.) for Ac-Lys-D-Ala-D-lactic acid under identical experimental conditions [1]. Energy perturbation analysis quantifies the energetic penalty of the ester substitution, attributing the 4.1 kcal/mol loss in binding energy (corresponding to a >1000-fold reduction in affinity) to a combination of lost hydrogen bonding and destabilizing lone-pair electrostatic repulsion [2].

Vancomycin Resistance Glycopeptide Antibiotics Binding Kinetics

DD-Peptidase Hydrolysis: Ester Substrate Completes Hydrolysis While Amide Substrate Undergoes Transpeptidation

In studies with the purified 26,000-Mr membrane-bound DD-peptidase of Streptomyces K15, the ester carbonyl donor Ac2-L-Lys-D-Ala-D-lactate undergoes complete hydrolysis, releasing D-lactate, whereas the amide carbonyl donor Ac2-L-Lys-D-Ala-D-Ala exhibits negligible hydrolysis due to its capacity to utilize released D-alanine in a transpeptidation reaction that maintains substrate concentration at a constant level [1]. This distinct reaction fate is a direct consequence of the ester versus amide linkage, and it enables the ester substrate to quantitatively convert into transpeptidated product when an exogenous amino acceptor (e.g., Gly-Gly) is supplied, unlike the amide substrate which is prone to recycling [2].

DD-Carboxypeptidase Enzyme Kinetics Substrate Specificity

Crystal Structure Reveals Repulsive Electrostatic Interaction Unique to the D-Lac Ester Oxygen

The high-resolution (0.93 Å) crystal structure of the vancomycin complex with diacetyl-Lys-D-Ala-D-lactate reveals a unique and unfavorable interatomic O⋯O distance between the carbonyl oxygen of the vancomycin backbone and the ester oxygen of the D-lactate moiety [1]. This distance is significantly longer than the corresponding N-H⋯O hydrogen-bonding distance observed in the vancomycin complex with diacetyl-Lys-D-Ala-D-Ala (resolved at 1.80 Å) [2]. The elongation is attributed to repulsive lone pair/lone pair electrostatic interactions, which provide a precise atomic-level explanation for the reduced binding affinity and are absent in complexes with the amide-containing analog [3].

Structural Biology X-ray Crystallography Drug Design

PBP Activity: Reduced Carboxypeptidase Rate for D-Ala-D-Lac Versus D-Ala-D-Ala Substrate

Kinetic characterization of Neisseria gonorrhoeae Penicillin-Binding Protein 3 (PBP3) demonstrates that activity against a D-Ala-D-Lac peptide substrate is approximately 2-fold lower than against the analogous D-Ala-D-Ala peptide substrate [1]. This quantitative difference reflects the altered catalytic efficiency of PBPs when presented with the resistance-associated ester-linked terminus, and it underscores the need to use Ac-Lys-D-Ala-D-lactic acid to accurately assess PBP adaptation to D-Ala-D-Lac utilization [2].

Penicillin-Binding Proteins Carboxypeptidase Assay Antibiotic Resistance

Buffer-Dependent Binding Instability Unique to Ac2KdAdL-Vancomycin Complex

Fluorescence correlation spectroscopy (FCS) studies reveal that the dissociation constant (kd) for the Ac2KdAdL (diacetyl-Lys-D-Ala-D-Lac)-vancomycin complex increases by 8- to 11-fold when the solvent is changed from neat water to 10 mM phosphate/HEPES buffer, whereas the kd for the Ac2KdAdA (diacetyl-Lys-D-Ala-D-Ala)-vancomycin complex remains invariant under the same conditions [1]. This pronounced solvent sensitivity is a unique property of the low-affinity D-Lac complex, driven by buffer components (e.g., phosphate ions, HEPES) interacting with the binding pocket, and it directly impacts experimental design for binding assays involving resistant ligands [2].

Fluorescence Correlation Spectroscopy Molecular Dynamics Buffer Optimization

High-Value Research and Industrial Applications of Ac-Lys-D-Ala-D-lactic acid


Vancomycin Resistance Mechanism Studies and Novel Glycopeptide Screening

Utilize Ac-Lys-D-Ala-D-lactic acid as a validated ligand to quantify the binding affinity of novel glycopeptide antibiotics or vancomycin analogs. The >1000-fold differential binding relative to D-Ala-D-Ala substrates [1] provides a robust assay window for identifying compounds that can overcome the resistance-associated binding pocket geometry. Crystal structure data confirms that the compound accurately mimics the repulsive O⋯O interaction present in VRE peptidoglycan precursors [2].

DD-Carboxypeptidase/Penicillin-Binding Protein Kinetic Characterization

Employ Ac-Lys-D-Ala-D-lactic acid as a substrate in steady-state kinetic assays to measure DD-peptidase or PBP hydrolytic activity without the confounding transpeptidation recycling observed with amide substrates [1]. The ester linkage ensures complete hydrolysis and quantitative conversion to transpeptidated product in the presence of exogenous acceptors, enabling accurate determination of kcat and KM. This is critical for assessing PBP adaptation to D-Ala-D-Lac in vancomycin-resistant clinical isolates [2].

Structural Biology of Resistance-Conferring Protein-Ligand Interactions

Use Ac-Lys-D-Ala-D-lactic acid in co-crystallization trials or molecular dynamics simulations to probe the structural basis of reduced binding affinity. The high-resolution (0.93 Å) vancomycin complex structure demonstrates the compound's utility in revealing atomic-level interactions such as elongated O⋯O distances and lone-pair repulsion that are absent in amide complexes [1]. This application is essential for structure-based drug design efforts targeting resistant pathogens.

Assay Development for D-Lactate Detection and PBP Activity Screening

Implement Ac2-L-Lys-D-Ala-D-Lac as a standard substrate in D-lactate dehydrogenase-coupled assays for high-throughput screening of PBP/DD-carboxypeptidase inhibitors [1]. The release of D-lactate upon hydrolysis provides a specific and sensitive readout that is not confounded by D-alanine transpeptidation, making it ideal for screening compound libraries against resistant PBPs.

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